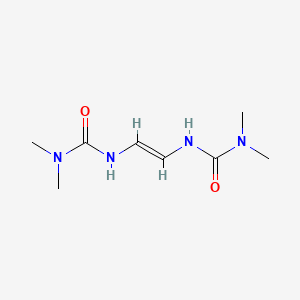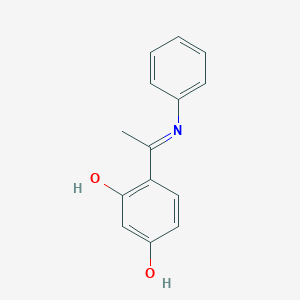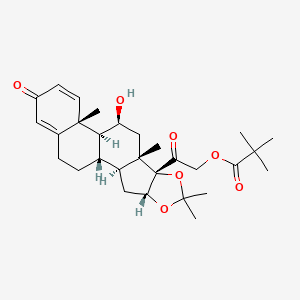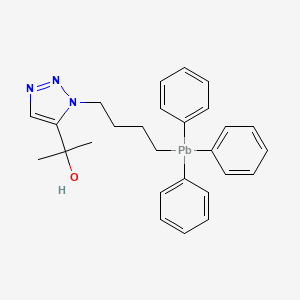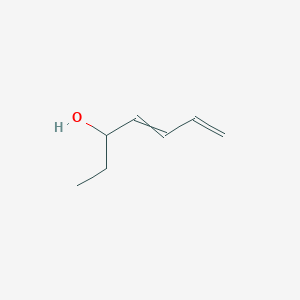![molecular formula C18H12O4 B14437923 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione CAS No. 75062-45-2](/img/structure/B14437923.png)
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. The compound’s structure includes a pyran ring fused with phenyl groups, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione can be achieved through several methods. One common approach involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an imine intermediate . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, its structure allows it to interact with enzymes and receptors, potentially inhibiting microbial growth or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: Shares a similar phenyl group but has an indole ring instead of a pyran ring.
2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group attached to a benzene ring.
Thiazoles: Heterocyclic compounds with sulfur and nitrogen atoms in the ring, exhibiting diverse biological activities.
Uniqueness
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is unique due to its specific combination of a pyran ring fused with phenyl groups and a hydroxyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
75062-45-2 |
|---|---|
Fórmula molecular |
C18H12O4 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-benzoyl-3-hydroxy-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(17(14)21)16(20)13-9-5-2-6-10-13/h1-11,21H |
Clave InChI |
NDEWUDRYMKVIBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
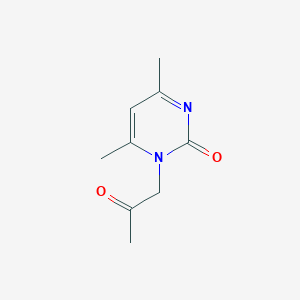



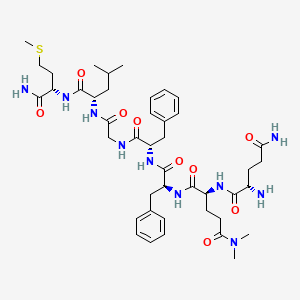
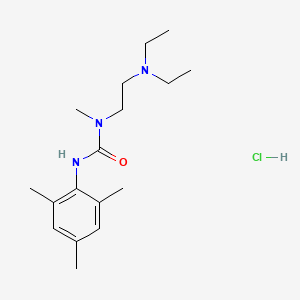
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
